5-fluoro-3-methyl-N-(2-methyl-1,3-benzothiazol-5-yl)pyridine-2-carboxamide
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Overview
Description
5-fluoro-3-methyl-N-(2-methyl-1,3-benzothiazol-5-yl)pyridine-2-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring substituted with a fluorine atom, a methyl group, and a carboxamide group, as well as a benzothiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-3-methyl-N-(2-methyl-1,3-benzothiazol-5-yl)pyridine-2-carboxamide typically involves multiple steps
Preparation of Benzothiazole Moiety: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Formation of Pyridine Ring: The pyridine ring can be introduced through a condensation reaction involving a suitable precursor, such as 3-methyl-5-fluoropyridine-2-carboxylic acid.
Coupling Reaction: The final step involves coupling the benzothiazole moiety with the pyridine ring using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
5-fluoro-3-methyl-N-(2-methyl-1,3-benzothiazol-5-yl)pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
5-fluoro-3-methyl-N-(2-methyl-1,3-benzothiazol-5-yl)pyridine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.
Biological Research: The compound is used in studies involving enzyme inhibition, receptor binding, and cellular assays.
Industrial Applications:
Mechanism of Action
The mechanism of action of 5-fluoro-3-methyl-N-(2-methyl-1,3-benzothiazol-5-yl)pyridine-2-carboxamide involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
5-fluoro-3-methyl-N-(2-methyl-1,3-benzothiazol-5-yl)pyridine-2-carboxamide: shares structural similarities with other heterocyclic compounds such as:
Uniqueness
- The presence of both the fluorine atom and the benzothiazole moiety in this compound imparts unique chemical and biological properties that distinguish it from other similar compounds. These features can enhance its binding affinity to specific targets and improve its pharmacokinetic profile.
Properties
IUPAC Name |
5-fluoro-3-methyl-N-(2-methyl-1,3-benzothiazol-5-yl)pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN3OS/c1-8-5-10(16)7-17-14(8)15(20)19-11-3-4-13-12(6-11)18-9(2)21-13/h3-7H,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGCLBFAFTYXFSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1C(=O)NC2=CC3=C(C=C2)SC(=N3)C)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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